![molecular formula C12H18ClN3O2S B6522684 2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethan-1-amine CAS No. 951919-87-2](/img/structure/B6522684.png)
2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethan-1-amine
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Description
“2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethan-1-amine” is a chemical compound with the CAS Number: 21103-30-0 . It has a molecular weight of 239.75 . The compound is an oil at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18ClN3/c13-11-2-1-3-12(10-11)16-8-6-15(5-4-14)7-9-16/h1-3,10H,4-9,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound’s storage temperature is at room temperature .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with various receptors such as the5-hydroxytryptamine receptor 2A . These receptors play a crucial role in neurotransmission and are often targeted by antipsychotic and antidepressant drugs .
Mode of Action
Compounds with a similar structure, such as piperazine derivatives, are known to modulate the pharmacokinetic properties of drug substances . They can interact with their targets, leading to changes in the physiological state of the cell.
Biochemical Pathways
It’s known that piperazine derivatives can affect various disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . The downstream effects of these pathways can vary widely depending on the specific target and the context in which the compound is used.
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This can impact the bioavailability of the compound, influencing how much of the drug reaches its target and how long it stays in the body.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential therapeutic effects in various disease states .
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c13-11-2-1-3-12(10-11)15-5-7-16(8-6-15)19(17,18)9-4-14/h1-3,10H,4-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLOXJZEKSNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-([4-(3-Chlorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine |
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